![molecular formula C25H16N4O7 B2676177 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1189874-75-6](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H16N4O7 and its molecular weight is 484.424. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole Natural Product Analogs
Research by Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were evaluated for antitumor activity toward a panel of 11 cell lines in vitro, showing potential as leads for developing new cancer treatments (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Quinazoline Derivatives as Antimicrobial Agents
Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities. These compounds exhibited notable antimicrobial properties, suggesting the quinazoline core's significance in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).
Anticancer Evaluation of Quinazolinone Derivatives
Salahuddin, Mazumder, and Shaharyar (2014) conducted an in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogues. The study identified compounds with significant growth inhibitory effects on a panel of 60 cell lines, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Salahuddin, Mazumder, & Shaharyar, 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine to form the second intermediate. The final product is then obtained by coupling the two intermediates using a palladium-catalyzed coupling reaction.", "Starting Materials": [ "2-Amino-5-chlorobenzoic acid", "1,3-benzodioxole", "Thionyl chloride", "Sodium azide", "Sodium hydride", "4-Chloro-7-hydroxyquinazoline", "Palladium acetate", "Triphenylphosphine", "Copper(II) iodide", "N,N-Dimethylformamide", "Acetic acid", "Ethanol" ], "Reaction": [ "1. Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione: 2-Amino-5-chlorobenzoic acid is reacted with 1,3-benzodioxole in the presence of thionyl chloride to form 3-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-hydroxybenzoic acid. This intermediate is then cyclized using sodium hydride to form 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "2. Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine: Sodium azide is reacted with 1,3-benzodioxole in the presence of copper(II) iodide to form 1,3-benzodioxole-5-carboxylic acid azide. This intermediate is then reduced using sodium hydride to form 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine.", "3. Coupling of intermediates: 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione and 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine are coupled using a palladium-catalyzed coupling reaction in the presence of palladium acetate, triphenylphosphine, and N,N-dimethylformamide. The reaction is carried out at elevated temperature and pressure. The final product is obtained after purification using a mixture of acetic acid and ethanol." ] } | |
CAS-Nummer |
1189874-75-6 |
Produktname |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H16N4O7 |
Molekulargewicht |
484.424 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H16N4O7/c30-24-16-4-2-15(23-27-22(28-36-23)14-3-6-19-21(9-14)35-12-33-19)8-17(16)26-25(31)29(24)10-13-1-5-18-20(7-13)34-11-32-18/h1-9H,10-12H2,(H,26,31) |
InChI-Schlüssel |
IRDAZTAPZYAKFE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC7=C(C=C6)OCO7)NC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



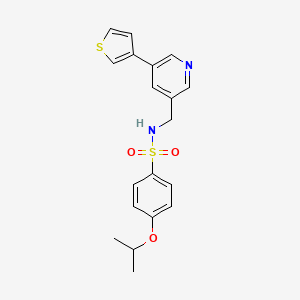
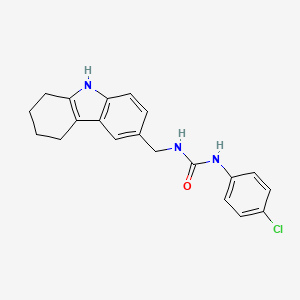

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2676099.png)
![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2676100.png)

![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)
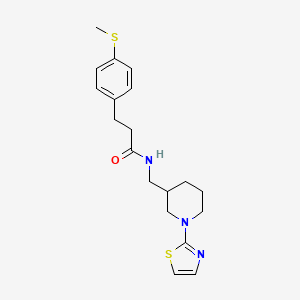
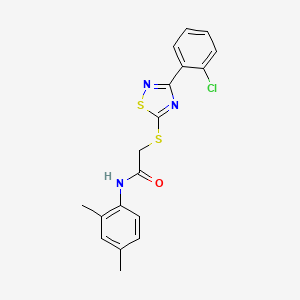
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2676110.png)
![1-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2676111.png)
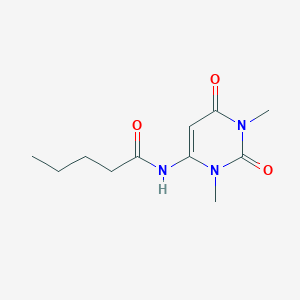
![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)
